![molecular formula C23H27ClN4O3 B5223872 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in several important cellular processes.
Mechanism of Action
CEP-1347 inhibits the activity of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, a protein kinase that plays a critical role in several important cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide is activated in response to various cellular stresses, including oxidative stress, inflammation, and DNA damage. Inhibition of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide activity by CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activation of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide in response to various cellular stresses. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In addition, CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CEP-1347 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, CEP-1347 has several limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, CEP-1347 has been shown to have off-target effects on other protein kinases, which can complicate its use in experiments.
Future Directions
There are several future directions for research on CEP-1347. One potential area of research is the development of more potent and selective N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide inhibitors. Another potential area of research is the investigation of the potential therapeutic applications of CEP-1347 in other disease models, such as Alzheimer's disease and multiple sclerosis. Finally, further research is needed to better understand the biochemical and physiological effects of CEP-1347 and its potential off-target effects on other protein kinases.
Synthesis Methods
CEP-1347 can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. The second step involves the reaction of 2-chlorobenzoylpiperazine with 4-ethylbenzylamine to form N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine. The final step involves the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine with ethanediamide to form CEP-1347.
Scientific Research Applications
CEP-1347 has been extensively studied for its potential therapeutic applications in several disease models. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVTKKOZNYAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.